2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole
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Overview
Description
2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole is a heterocyclic compound that features a unique combination of triazole, thiadiazole, and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it can act as a carbonic anhydrase inhibitor by coordinating with the zinc ion in the enzyme’s active site . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or exerting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole core and exhibit comparable biological activities.
1,2,4-Triazoles: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with various molecular targets, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C11H6BrN5OS2 |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-[3-(5-bromothiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H6BrN5OS2/c1-5-4-18-9(13-5)10-16-17-8(14-15-11(17)20-10)6-2-3-7(12)19-6/h2-4H,1H3 |
InChI Key |
GQXFJEUWNGHIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br |
Origin of Product |
United States |
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